

"physical and chemical properties of 1-ethyl-1Himidazole-4,5-dicarboxamide"

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Compound of Interest

1H-Imidazole-4,5-dicarboxamide,
1-ethyl
Cat. No.:

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Technical Guide: 1-ethyl-1H-imidazole-4,5-dicarboxamide

Disclaimer: Direct experimental data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is not readily available in the current scientific literature. This guide provides a technical overview based on the known physical and chemical properties of structurally related compounds, along with a proposed synthetic route. All properties and protocols should be considered theoretical and require experimental validation.

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to purines. This similarity allows them to potentially act as ATP-competitive inhibitors for various kinases. The core imidazole-4,5-dicarboxylic acid scaffold is a versatile starting material that can be readily functionalized to create diverse libraries of compounds for drug discovery. This document focuses on the hypothetical compound 1-ethyl-1H-imidazole-4,5-dicarboxamide, providing inferred physicochemical properties and a detailed potential synthetic pathway for its preparation.

Physicochemical Properties of Structurally Related Compounds



To estimate the properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide, the known properties of its core components and close analogs are summarized below.

Table 1: Physical and Chemical Properties of 1-ethyl-1H-

<u>imidazole</u>

Property	Value	Reference
Molecular Formula	C5H8N2	INVALID-LINK
Molecular Weight	96.13 g/mol	INVALID-LINK
Appearance	Liquid	Sigma-Aldrich
Density	0.995 g/cm³ at 20 °C	Sigma-Aldrich
Vapor Pressure	0.32 hPa at 25 °C	Sigma-Aldrich
рКа	Not available	

Table 2: Physical and Chemical Properties of 1H-

imidazole-4,5-dicarboxylic acid

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ O ₄	INVALID-LINK
Molecular Weight	156.10 g/mol	INVALID-LINK
Appearance	Off-white powder	Alfa Aesar
Melting Point	288 °C (decomposes)	[Various Suppliers]
Solubility	Insoluble in water	INVALID-LINK
рКа	Not available	

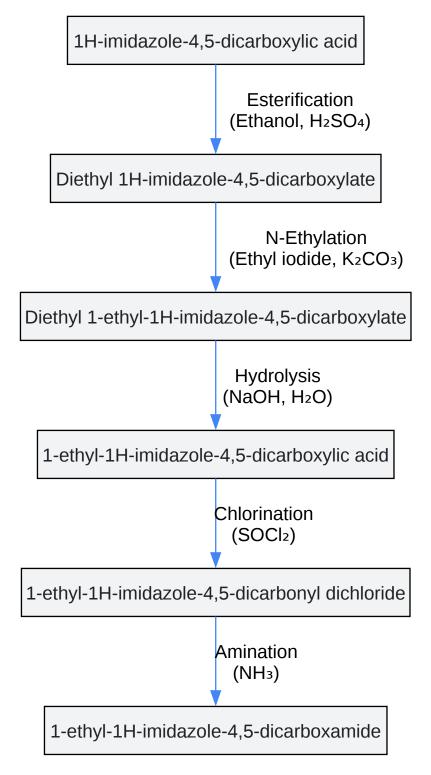
Proposed Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide can be envisioned as a multi-step process starting from 1H-imidazole-4,5-dicarboxylic acid. The proposed pathway involves the



ethylation of the imidazole nitrogen, followed by the conversion of the dicarboxylic acid to the corresponding dicarboxamide.

Overall Synthetic Workflow





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Caption: Proposed synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Experimental Protocols

Step 1: Esterification of 1H-imidazole-4,5-dicarboxylic acid

- Objective: To protect the carboxylic acid groups as ethyl esters.
- Procedure:
 - Suspend 1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in anhydrous ethanol.
 - Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
 - Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 1H-imidazole-4,5dicarboxylate.

Step 2: N-Ethylation of Diethyl 1H-imidazole-4,5-dicarboxylate

- Objective: To introduce the ethyl group at the N-1 position of the imidazole ring.
- Procedure:
 - Dissolve diethyl 1H-imidazole-4,5-dicarboxylate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
 - Add potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents).
 - Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.



- Filter the solid and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to obtain diethyl 1-ethyl-1Himidazole-4,5-dicarboxylate.

Step 3: Hydrolysis of Diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate

- Objective: To deprotect the ester groups to yield the dicarboxylic acid.
- Procedure:
 - Dissolve diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate (1 equivalent) in a mixture of ethanol and water.
 - Add sodium hydroxide (2.2 equivalents) and heat the mixture to reflux for 2-4 hours.
 - Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.
 - Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1-ethyl-1Himidazole-4,5-dicarboxylic acid.

Step 4: Formation of the Dicarbonyl Dichloride

- Objective: To activate the carboxylic acid groups for amidation.
- Procedure:
 - Suspend 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in excess thionyl chloride (SOCl₂).
 - Add a catalytic amount of DMF.
 - Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
 - Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride, which is used immediately in the next step.

Step 5: Amination to form 1-ethyl-1H-imidazole-4,5-dicarboxamide



- Objective: To form the final dicarboxamide product.
- Procedure:
 - Dissolve the crude 1-ethyl-1H-imidazole-4,5-dicarbonyl dichloride in a dry, inert solvent like
 THF or dichloromethane and cool in an ice bath.
 - Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
 - Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 1-ethyl-1H-imidazole-4,5-dicarboxamide.

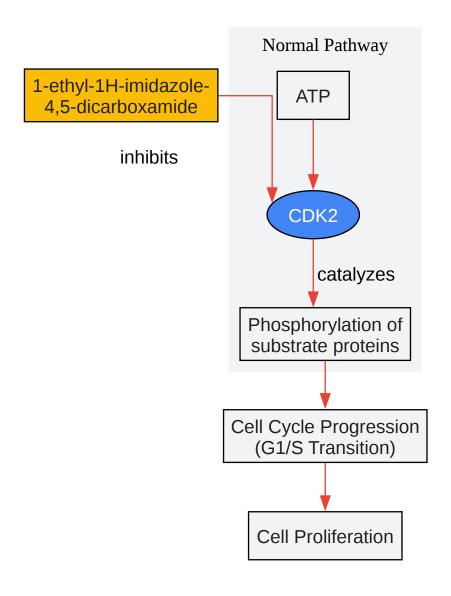
Potential Biological Activity and Signaling Pathways

While no biological data exists for 1-ethyl-1H-imidazole-4,5-dicarboxamide, the broader class of N,N'-disubstituted imidazole-4,5-dicarboxamides has been investigated for its antiproliferative activity. The design of these compounds is often based on their ability to mimic the structure of purines that bind to cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Hypothesized Mechanism of Action

It is hypothesized that imidazole-4,5-dicarboxamides could act as inhibitors of CDKs, such as CDK2. By competitively binding to the ATP-binding site of the kinase, they could prevent the phosphorylation of target proteins that are essential for cell cycle progression, particularly at the G1/S transition. This inhibition could lead to cell cycle arrest and ultimately, apoptosis in cancer cells.





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Caption: Hypothesized inhibition of the CDK2 pathway.

Conclusion

This technical guide provides a comprehensive overview of the inferred properties and a plausible synthetic route for the novel compound 1-ethyl-1H-imidazole-4,5-dicarboxamide. The information presented is based on the known chemistry of closely related imidazole derivatives. The potential for this class of compounds to act as kinase inhibitors makes them interesting targets for further research in drug discovery. However, all the data and protocols outlined herein are theoretical and necessitate experimental verification to establish the actual physical, chemical, and biological properties of 1-ethyl-1H-imidazole-4,5-dicarboxamide.



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